molecular formula C22H23N3O6S B2502973 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-18-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B2502973
CAS No.: 688055-18-7
M. Wt: 457.5
InChI Key: WWXQKPBYQKDHKD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activities

A novel series of quinazolinone analogues, including compounds similar in structure to the one , have been synthesized and evaluated for their antitumor activities. These compounds have shown significant broad-spectrum antitumor activity, with some exhibiting potency comparable or superior to standard treatments like 5-FU. The study highlights the potential of these quinazolinone derivatives in developing new cancer therapies (Al-Suwaidan et al., 2016).

Molecular Docking and Drug Design

Research into the synthesis, antitumor evaluation, and molecular docking of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds has demonstrated the importance of these compounds in designing drugs with potential cancer-fighting capabilities. The compounds synthesized in this study showed extensive antitumor efficiency across various cancer cell lines, indicating their utility in medicinal chemistry and drug design (Mohamed et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biological activity of new quinazolinone derivatives, including 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives, have been explored for their anti-monoamine oxidase and antitumor activities. These studies underline the potential of such compounds in treating disorders related to enzyme dysfunction, showcasing their therapeutic applications beyond antitumor activity (Markosyan et al., 2015).

Antibacterial and Antifungal Applications

Research into novel pyrazoline and pyrazole derivatives has identified compounds with significant antibacterial and antifungal activities. These findings suggest the potential of quinazolinone-related structures in addressing a wide range of microbial infections, thereby expanding the scope of applications for such compounds in medical science (Hassan, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide involves the reaction of 3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanoic acid with 2-(3,4-dimethoxyphenyl)ethylamine, followed by the addition of propionyl chloride to form the final product.", "Starting Materials": [ "3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanoic acid", "2-(3,4-dimethoxyphenyl)ethylamine", "propionyl chloride" ], "Reaction": [ "Step 1: 3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanoic acid is reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then treated with propionyl chloride in the presence of a base such as triethylamine to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide." ] }

CAS No.

688055-18-7

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C22H23N3O6S/c1-28-16-4-3-13(9-17(16)29-2)5-7-23-20(26)6-8-25-21(27)14-10-18-19(31-12-30-18)11-15(14)24-22(25)32/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,26)(H,24,32)

InChI Key

WWXQKPBYQKDHKD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

solubility

not available

Origin of Product

United States

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